5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Overview
Description
Benzothiazole derivatives are aromatic heterocyclic compounds that contain a benzene ring fused to a thiazole ring . These compounds have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . The specific structure of “5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” could not be found in the available resources.Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of certain derivatives involving benzo[d]thiazol and their biological activity, revealing that compounds with chlorine substituents and methoxy groups exhibited notable toxicity against bacteria. This suggests potential antimicrobial applications for similar structures (P. Uma et al., 2017).
Chemical Synthesis and Applications
- Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlighted the creation of compounds with potential for varied scientific applications, showcasing the adaptability of thiazole derivatives in synthesizing targeted molecular structures for specific research needs (H. M. Mohamed, 2021).
Antimicrobial and Antifungal Properties
- Investigations into the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives revealed their antibacterial and anticancer properties, indicating the potential of thiazole-based compounds in developing new therapeutic agents (M. Sherif et al., 2013).
Molecular Docking Studies
- A study involving the conformational analysis, quantum descriptors, and molecular docking studies of imidazole derivatives, including adsorption activity on graphene, points towards the potential of similar compounds in bioinformatics and computational chemistry for drug design and material science applications (Veena S. Kumar et al., 2020).
properties
IUPAC Name |
5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2.ClH/c1-14-8-3-4-10-9(7-8)13(5-6-15-2)11(12)16-10;/h3-4,7,12H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWDOKLVUIIUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N)N2CCSC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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